1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Description
1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a substituted ethanone derivative featuring a 3-cyano-phenyl group and a 1,3-dioxolan-2-yl moiety. The dioxolane ring acts as a protecting group for the ketone, enhancing stability during synthesis .
Properties
IUPAC Name |
3-[2-(1,3-dioxolan-2-yl)acetyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c13-8-9-2-1-3-10(6-9)11(14)7-12-15-4-5-16-12/h1-3,6,12H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGNXULVTYHVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248855 | |
| Record name | Benzonitrile, 3-[2-(1,3-dioxolan-2-yl)acetyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263366-00-2 | |
| Record name | Benzonitrile, 3-[2-(1,3-dioxolan-2-yl)acetyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263366-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 3-[2-(1,3-dioxolan-2-yl)acetyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:
Formation of the 3-Cyano-phenyl Intermediate: This can be achieved through the nitration of benzene followed by a Sandmeyer reaction to introduce the cyano group.
Attachment of the Dioxolane Ring: The 3-cyano-phenyl intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Formation of the Ethanone Linkage:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Sandmeyer Reaction: Large-scale nitration of benzene followed by the Sandmeyer reaction to produce the 3-cyano-phenyl intermediate.
Continuous Flow Reaction for Dioxolane Formation: Utilizing continuous flow reactors to efficiently produce the dioxolane ring.
Automated Friedel-Crafts Acylation: Employing automated systems for the Friedel-Crafts acylation to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles (NH3, OH-) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding or dipole-dipole interactions, while the dioxolane ring can provide steric hindrance or electronic effects. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Dioxolane-protected ethanones are typically synthesized via acid-catalyzed acetalization, as seen in analogs like 1-(4-methoxyphenyl)-2-(1,3-dioxolan-2-yl)-ethanone .
Key Observations :
- The cyano group may enhance binding to enzymatic targets (e.g., HMOX1) through dipole interactions, similar to nitro groups in antiplasmodial compounds .
2.3 Physicochemical Property Comparisons
Key Observations :
- The target compound’s cyano group likely reduces solubility in polar solvents compared to hydroxy-substituted analogs .
- Dioxolane rings generally improve stability, as seen in 1-cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone, which remains stable at room temperature .
Biological Activity
1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a synthetic organic compound characterized by a cyano group attached to a phenyl ring, which is further connected to a dioxolane ring via an ethanone linkage. This unique structural composition suggests potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₂H₁₁NO₃
- Molecular Weight : 217.22 g/mol
- CAS Number : 1263366-00-2
The biological activity of this compound is likely mediated through its interaction with various biomolecular targets. The cyano group can engage in hydrogen bonding and dipole-dipole interactions, while the dioxolane ring may provide steric hindrance or electronic effects that influence the binding affinity and specificity to target proteins or enzymes.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Compounds containing dioxolane rings have been explored for their antifungal and antibacterial activities.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Antimicrobial Activity
A study investigating various dioxolane derivatives found that certain compounds exhibited significant antifungal activity against common pathogens. The presence of the cyano group was noted to enhance the antimicrobial efficacy due to increased lipophilicity, allowing better membrane penetration.
Anticancer Studies
Research has demonstrated that similar compounds can inhibit the growth of cancer cells through apoptosis induction. For instance, derivatives with dioxolane structures have been shown to activate caspase pathways, leading to programmed cell death in various cancer cell lines.
Enzyme Inhibition
This compound's potential as an enzyme inhibitor was highlighted in studies focusing on acetyl-CoA carboxylases (ACCs), which are critical in lipid metabolism. Inhibition of ACCs could provide therapeutic benefits in conditions such as obesity and type 2 diabetes mellitus.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-propanone | Structure | Moderate anticancer activity |
| 1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | Structure | Significant antifungal properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
